molecular formula C19H22N2O B190817 Cinchonidine CAS No. 485-71-2

Cinchonidine

Cat. No. B190817
CAS RN: 485-71-2
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-KODHJQJWSA-N
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Description

Cinchonidine is an alkaloid found in Cinchona officinalis and Gongronema latifolium. It is used in asymmetric synthesis in organic chemistry . It belongs to the orthorhombic crystal system and P 212121 space group .


Synthesis Analysis

Cinchonidine has been used in the synthesis of novel molecules. For example, ten novel molecules have been designed with an amalgamation of cinchonidine, carbohydrate moiety, and triazole ring by utilizing copper-catalyzed click reaction of cinchonidine-derived azide and clickable glycosyl alkynes .


Molecular Structure Analysis

Cinchonidine has a molecular formula of C19H22N2O and a molecular weight of 294.4 g/mol . The structure of cinchonidine includes three conformers that are substantially populated at room temperature .


Chemical Reactions Analysis

Cinchonidine and its stereoisomer cinchonine have long been used to direct chirality in the synthesis of asymmetric organic compounds . Dutch chemists have created chiral metals by crystallizing their salts in the presence of cinchonidine .


Physical And Chemical Properties Analysis

Cinchonidine has a molar mass of 294.43 g/mol. It has a density of 1.2 g/mL, a melting point of 204 to 205 °C, and a boiling point of 464.5 °C. It is slightly soluble in water .

Scientific Research Applications

1. Antimalarial Activity

Cinchonidine has been studied for its antimalarial properties. It's one of the main alkaloids found in the Cinchona herb, used traditionally and in modern medicine for treating malaria (Gurung & De, 2017). Another study highlights novel cinchona alkaloid derivatives, including cinchonidine, as potential antimalarial agents, emphasizing their interaction with malaria parasites (Rosmalena, Prasasty, & Hanafi, 2018).

2. Pharmacological Activities

Cinchonidine has been identified for its wide range of pharmacological activities, including potential anti-cancer, antioxidant, and anti-inflammatory effects. This variety of biological activities makes it a significant compound in pharmacognosy (Dubey & Singh, 2021).

3. Chemical Properties and Applications

The chemical properties of cinchonidine, like its conformational behavior in different solvents, have been explored to understand its behavior in chemical reactions and its potential applications in catalysis and organic synthesis (Bürgi & Baiker, 1998). For example, cinchonidine has been used as a chiral catalyst in asymmetric synthesis (Kojima, Suzuki, Watanabe, & Ohkata, 2006).

4. Enantioselective Catalysis

Cinchonidine has been tethered to porous silica, demonstrating its use as a solid chiral catalyst in enantioselective catalysis (Hong, Lee, & Zaera, 2011). This application is essential in producing pharmaceuticals and fine chemicals with specific optical properties.

5. Anticholinesterase Potency

Cinchonidine-based compounds have shown potential as selective inhibitors for enzymes like butyrylcholinesterase, which can have applications in treating neurodegenerative diseases (Bosak, Ramić, Šmidlehner, Hrenar, Primožič, & Kovarik, 2018).

Safety And Hazards

Cinchonidine is harmful if swallowed and may cause an allergic skin reaction. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Cinchonidine continues to be used in the synthesis of novel molecules, and its potential applications are being explored in various fields. For instance, Dutch chemists have recently created chiral metals by crystallizing their salts in the presence of cinchonidine .

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-KODHJQJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60883396
Record name Cinchonidine
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Molecular Weight

294.4 g/mol
Source PubChem
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Product Name

Cinchonidine

CAS RN

485-71-2, 118-10-5
Record name Cinchonidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinchonidine
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Cinchonidine
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Cinchonidine
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Cinchonidine
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Cinchonidine

Citations

For This Compound
11,100
Citations
T Bürgi, A Baiker - Journal of the American Chemical Society, 1998 - ACS Publications
… of cinchonidine in solution has been investigated by NMR techniques as well as theoretically. Three conformers of cinchonidine … cinchonidine. The role of the conformational behavior of …
Number of citations: 323 pubs.acs.org
A Urakawa, DM Meier, H Rüegger… - The Journal of Physical …, 2008 - ACS Publications
Conformational space of cinchonidine has been explored by means of ab initio potential and free energy surfaces, and the temperature-induced changes of conformational populations …
Number of citations: 81 pubs.acs.org
D Ferri, T Bürgi - Journal of the American Chemical Society, 2001 - ACS Publications
… cinchonidine to one with a high fraction of N lone pair bonded cinchonidine is observed with the cinchonidine … The reverse transition in the absence of dissolved cinchonidine is fast. …
Number of citations: 251 pubs.acs.org
J Lai, Z Ma, L Mink, LJ Mueller… - The Journal of Physical …, 2009 - ACS Publications
… cinchonidine. Interestingly, most of the energy difference between the cinchonine and cinchonidine … the crystalline form of the other (cinchonidine in a monoclinic crystal and cinchonine …
Number of citations: 49 pubs.acs.org
D Ferri, T Bürgi, A Baiker - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
… using the cinchonidine–acetic acid pair. Solutions containing cinchonidine and acetic acid … In the presence of the acid cinchonidine is protonated at the quinuclidine N and adopts an …
Number of citations: 86 pubs.rsc.org
SP Griffiths, P Johnston, PB Wells - Applied Catalysis A: General, 2000 - Elsevier
Effective modification of 6.3% Pt/silica (EUROPT-1) by the alkaloid cinchonidine to achieve fast enantioselective hydrogenation of methyl pyruvate to methyl lactate or of butane-2,3-…
Number of citations: 51 www.sciencedirect.com
W Liu, W Qin, X Wang, F Xue, XY Liu… - Angewandte …, 2018 - Wiley Online Library
… synthesis of the cinchona alkaloid (+)‐cinchonidine. The key steps of this synthesis are a … chemical transformations in this work makes it an efficient synthesis of (+)‐cinchonidine. …
Number of citations: 23 onlinelibrary.wiley.com
N Maeda, K Hungerbühler… - Journal of the American …, 2011 - ACS Publications
… bonding between the quinuclidine N atom of cinchonidine and the α-carbonyl O atom of the … H–O interaction between the chiral modifier, cinchonidine, and the ketone. In the absence of …
Number of citations: 62 pubs.acs.org
K Borszeky, T Mallat, A Baiker - Catalysis letters, 1996 - Springer
A chiral alkanoic acid was prepared with up to 52% excess of the (S) enantiomer by hydrogenating anα,β-unsaturated carboxylic acid with a cinchonidine-Pd/Al 2 O 3 catalyst system. …
Number of citations: 110 link.springer.com
A Gjerløv, S Larsen - Acta Crystallographica Section B: Structural …, 1997 - scripts.iucr.org
The crystal structures have been determined for the diastereomeric salts formed by cinchonidine and the two enantiomers of mandelic acid using low-temperature [122 (1) K] X-ray …
Number of citations: 21 scripts.iucr.org

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